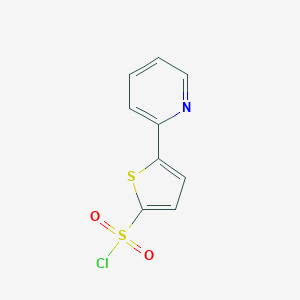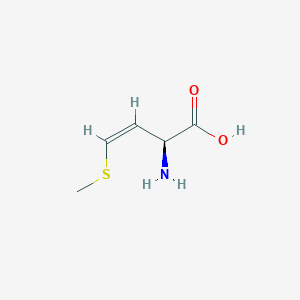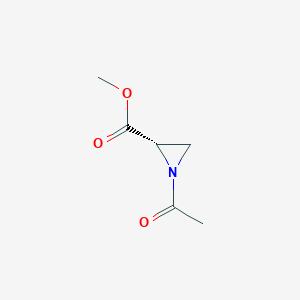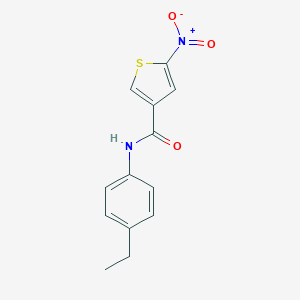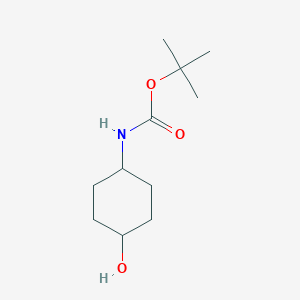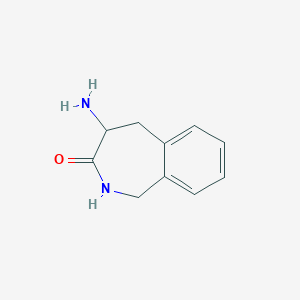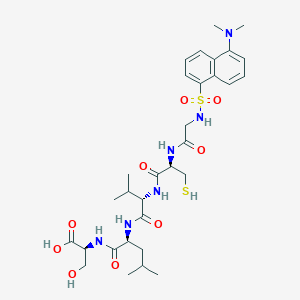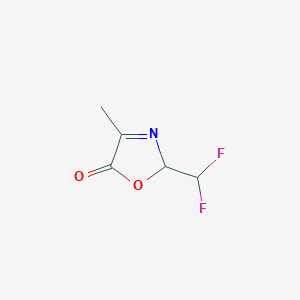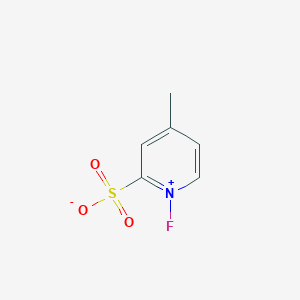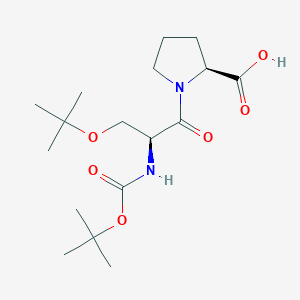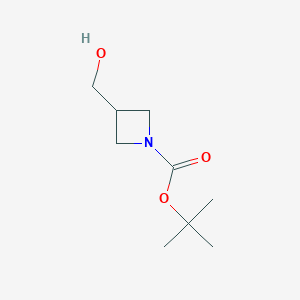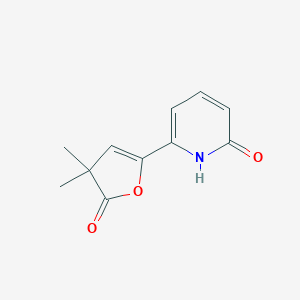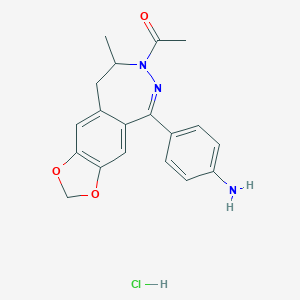
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to increased inhibitory neurotransmission (Chen et al., 2018).
Biochemical And Physiological Effects
The biochemical and physiological effects of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Liu et al., 2019). It also has anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells (Chen et al., 2018). In addition, it has anxiolytic effects by reducing anxiety-like behavior in animal models (Liu et al., 2019).
Advantages And Limitations For Lab Experiments
One of the advantages of using 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride in lab experiments is its well-established mechanism of action. This allows for more targeted and specific experiments. However, one limitation is its potential for off-target effects, which can complicate interpretation of results (Chen et al., 2018).
Future Directions
There are several potential future directions for research on 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential for use in combination therapies with other drugs (Liu et al., 2019).
Conclusion
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has potential therapeutic applications in several areas, including anti-inflammatory, anti-tumor, and anti-anxiety treatments. Its well-established mechanism of action makes it a promising candidate for further research in the treatment of neurodegenerative diseases and cancer. However, its potential for off-target effects should be considered in the design and interpretation of lab experiments.
Synthesis Methods
The synthesis of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the condensation of 2-amino-5-methylbenzoic acid with glyoxylic acid in the presence of acetic anhydride. The resulting intermediate is then cyclized with paraformaldehyde and concentrated hydrochloric acid to yield the final product (Chen et al., 2018).
Scientific Research Applications
The potential therapeutic applications of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties (Chen et al., 2018). In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy (Liu et al., 2019).
properties
CAS RN |
143692-40-4 |
|---|---|
Product Name |
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride |
Molecular Formula |
C19H20ClN3O3 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H19N3O3.ClH/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13;/h3-6,8-9,11H,7,10,20H2,1-2H3;1H |
InChI Key |
RHXFMHJLPQNIAP-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
synonyms |
1-(4-Aminophenyl)-3-acetyl-4-methyl-7,8-methylene-dioxy-3,4-dihydro-5H -2,3-benzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





